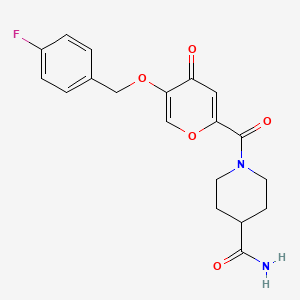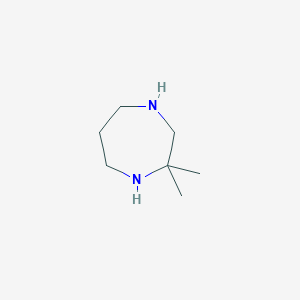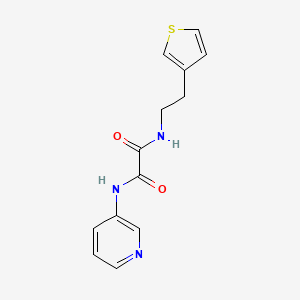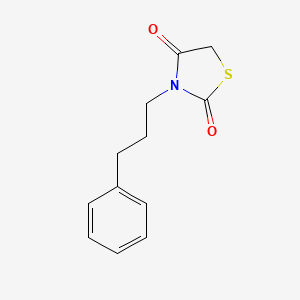
3-(3-苯基丙基)-1,3-噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione” is a complex organic molecule. Based on its name, it likely contains a thiazolidine core (a five-membered ring containing nitrogen and sulfur), substituted with a 3-Phenylpropyl group .
Synthesis Analysis
While specific synthesis methods for “3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione” were not found, a study on the production of 3-phenylpropanol, a related compound, was identified. This study used a retrobiosynthesis approach, designing a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine .
科学研究应用
信号通路双重抑制剂
噻唑烷二酮-2,4-二酮衍生物已被鉴定为 Raf/MEK/细胞外信号调节激酶 (ERK) 和磷脂酰肌醇 3-激酶 (PI3K)/Akt 信号级联的双重抑制剂。该化合物抑制细胞增殖,诱导早期凋亡,并使人白血病 U937 细胞停滞在 G(0)/G(1) 期,表明其作为开发新型抗癌剂的先导化合物的潜力 (Li et al., 2010)。
抗癌活性
新型噻唑烷二酮-2,4-二酮衍生物已被设计、合成并评估其潜在的抗癌活性。这些化合物对选定的癌细胞系表现出显着的细胞毒活性,其中特定衍生物显示出与标准抗癌药物阿霉素相当的活性。分子建模研究强调了连接到噻唑烷二酮-2,4-二酮支架的恶二唑的苯环 2 位上的吸电子基团对于更好的抗癌活性 (Asati & Bharti, 2018) 的重要性。
抗菌活性
一系列噻唑烷二酮-2,4-二酮衍生物对革兰氏阳性菌表现出良好的活性,展示了该化合物在抗菌应用中的潜力。具体来说,一种化合物对金黄色葡萄球菌和枯草芽孢杆菌表现出有效的活性,显示出比参考药物氟康唑更优异的抗真菌活性 (Prakash et al., 2011)。
ERK1/2 抑制剂
作为推定的底物特异性 ERK1/2 抑制剂的 3-(2-氨基乙基)-5-(4-乙氧基亚苄基)-噻唑烷二酮-2,4-二酮类似物被合成和表征。将苯环上的乙氧基取代从 4 位移至 2 位显着提高了其在抑制细胞增殖和诱导细胞凋亡中的功能活性,将其标记为开发 ERK1/2 底物特异性抑制剂的潜在先导 (Li et al., 2009)。
未来方向
作用机制
Target of Action
Related compounds such as 3-phenylpropionic acid have been shown to interact with enzymes like aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in various metabolic processes, including amino acid metabolism.
Mode of Action
For instance, 3-phenylpropionic acid, a structurally similar compound, has been shown to interact with its targets, leading to changes in enzymatic activity .
Biochemical Pathways
Research on gut microbiota-derived 3-phenylpropionic acid, a related compound, suggests that it promotes intestinal epithelial barrier function via ahr signaling . This pathway plays a critical role in maintaining intestinal homeostasis and protecting against pathogens and toxins .
Pharmacokinetics
For instance, 3-phenylpropionic acid is known to be metabolized in the liver, and most of the drug is excreted in the urine . These properties can impact the bioavailability of the compound.
Result of Action
Related compounds such as 3-phenylpropionic acid have been shown to enhance the function of the intestinal epithelial barrier . This could potentially lead to improved protection against pathogens and toxins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione. For instance, the presence of certain gut microbes can influence the production and action of related compounds like 3-phenylpropionic acid . Additionally, factors such as pH, temperature, and the presence of other compounds can also affect the stability and efficacy of the compound.
属性
IUPAC Name |
3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-11-9-16-12(15)13(11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAPPPOKFFBNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


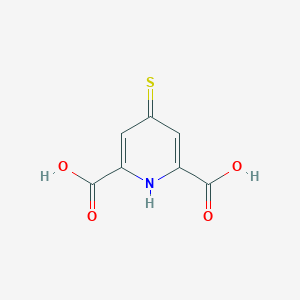
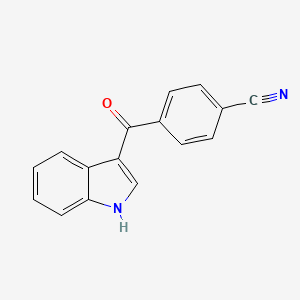
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2843100.png)
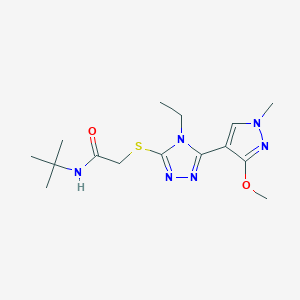

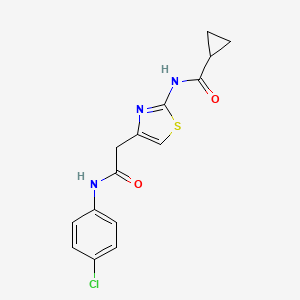

![N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide](/img/structure/B2843107.png)
![2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2843108.png)
